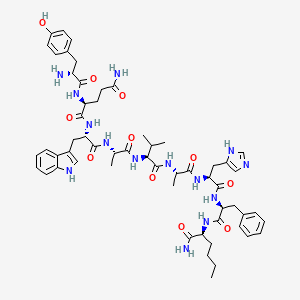

H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2

Descripción general

Descripción

BA 1 is a potent agonist for bombesin receptor subtype 3 (BRS-3), also for GRPR (BB1) and NMBR (BB2) (IC50 values are 0.26 and 1.55 nM respectively). It also enhances glucose transport in obese and diabetic primary myocytes.

Actividad Biológica

The compound H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 is a synthetic peptide that has garnered attention in the fields of pharmacology and biochemistry due to its unique amino acid sequence and potential therapeutic applications. This peptide is a modified version of glucagon-like peptide-1 (GLP-1) and has been investigated for its biological activities, particularly in receptor binding and signaling pathways.

Structure and Synthesis

This compound consists of ten amino acids, featuring a combination of hydrophobic and polar residues that contribute to its structural stability and biological function. The synthesis typically involves solid-phase peptide synthesis (SPPS) , which allows for precise control over the peptide sequence and purity. The process includes:

- Peptide Coupling Reactions : Utilizing coupling agents to form amide bonds between amino acids.

- Purification : High-performance liquid chromatography (HPLC) is often employed to achieve high purity levels of the final product .

Receptor Interactions

Research indicates that this compound exhibits significant biological activity through its interaction with specific receptors, particularly those involved in metabolic regulation and neuropeptide signaling. Notably, it acts as an agonist for certain receptors, akin to bombesin-like peptides, which are known to influence various physiological processes such as:

- Acrosome Reaction : Involved in fertilization processes.

- Cellular Signaling : Modulating pathways related to growth and metabolism .

Case Studies

- Antinociceptive Activity : In studies focusing on pain modulation, analogs of this compound have demonstrated potential antinociceptive effects. For instance, modifications to the peptide structure have shown enhanced binding affinities to opioid receptors, suggesting applications in pain management .

- Cancer Therapeutics : The peptide's structural similarities with gastrin-releasing peptides have led to investigations into its role in cancer therapy. Preclinical studies have highlighted its potential in targeting specific cancer cell types, particularly through imaging techniques that utilize labeled versions of the peptide .

Comparative Analysis

To understand the uniqueness of this compound relative to other peptides, a comparative analysis can be beneficial:

| Compound Name | Key Features |

|---|---|

| Bombesin-like peptides | Agonists for gastrin-releasing peptide receptors |

| H-D-Phe-Gln-Trp-Ala-Val-betaAla-His-Phe-Nle-NH2 | Modified version with altered side chains |

| GRP (Gastrin-Releasing Peptide) | 27-amino acid peptide involved in mitogenic activity |

The specificity of this compound's sequence may confer distinct receptor selectivity and biological activity compared to these similar compounds .

The mechanism by which this compound exerts its biological effects is complex and involves multiple pathways:

Aplicaciones Científicas De Investigación

Chemical Research Applications

Peptide Synthesis and Modification

H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 is frequently utilized as a model compound in peptide synthesis studies. Its sequence allows researchers to explore various peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method enables the sequential addition of amino acids to create complex peptide structures, facilitating the investigation of reaction conditions and coupling reagents .

Chemical Reactions

The compound can undergo several chemical reactions, including:

- Oxidation: The tryptophan residue can be oxidized to produce kynurenine.

- Reduction: Disulfide bonds can be reduced to free thiols.

- Substitution: Amino acid residues can be modified with functional groups to enhance the peptide's properties .

Biological Research Applications

Protein-Protein Interactions

In biological settings, this compound has been investigated for its role in protein-protein interactions. It is essential for understanding cellular signaling pathways and how peptides can influence biological processes .

Therapeutic Potential

This peptide has been explored for therapeutic applications, including:

- Drug Delivery Vehicles: Its ability to target specific receptors makes it a candidate for drug delivery systems.

- Imaging Agents: Radiolabeled versions of similar peptides have shown promise in molecular imaging for cancer detection by targeting overexpressed receptors in tumors .

Medical Applications

Cancer Research

this compound has potential applications in cancer therapy. Peptides that mimic or interact with tumor-associated antigens can be used for targeted therapy or as imaging agents in cancer diagnostics .

Case Study: Molecular Imaging

Recent studies have highlighted the use of peptide-based imaging agents that target specific receptors associated with various cancers. For instance, peptides similar to this compound have been employed to visualize tumors in prostate cancer patients using PET scans .

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H76N14O11/c1-6-7-16-42(49(60)74)66-55(80)44(25-34-13-9-8-10-14-34)69-56(81)46(27-37-29-61-30-63-37)68-50(75)32(4)65-57(82)48(31(2)3)71-51(76)33(5)64-54(79)45(26-36-28-62-41-17-12-11-15-39(36)41)70-53(78)43(22-23-47(59)73)67-52(77)40(58)24-35-18-20-38(72)21-19-35/h8-15,17-21,28-33,40,42-46,48,62,72H,6-7,16,22-27,58H2,1-5H3,(H2,59,73)(H2,60,74)(H,61,63)(H,64,79)(H,65,82)(H,66,80)(H,67,77)(H,68,75)(H,69,81)(H,70,78)(H,71,76)/t32-,33-,40+,42-,43-,44-,45-,46-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSSCSKCOFKPOK-ZWAOGYCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H76N14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1133.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.